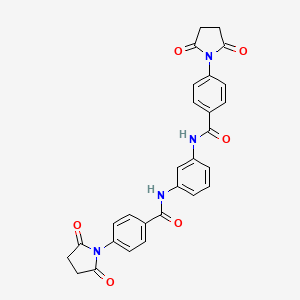

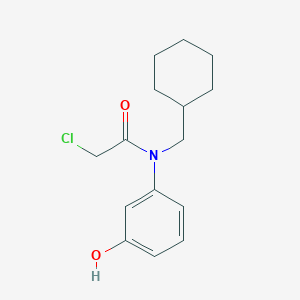

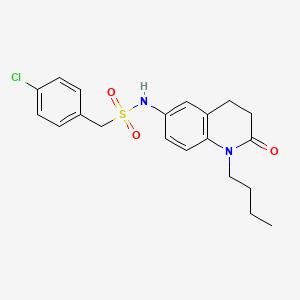

![molecular formula C11H17N3O B2702984 2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole CAS No. 2138410-73-6](/img/structure/B2702984.png)

2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a cyclopenta[c]pyrrole ring, which is a type of heterocyclic compound (compounds that contain rings made up of at least two different elements). It also contains an oxadiazole ring, which is another type of heterocycle .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopenta[c]pyrrole and oxadiazole rings in separate steps, followed by their connection via a suitable linker. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a cyclopenta[c]pyrrole ring and an oxadiazole ring. These rings are likely to impart specific chemical and physical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the cyclopenta[c]pyrrole and oxadiazole rings suggests that it might undergo reactions typical of these types of compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of its molecular structure, the types and locations of its functional groups, and its overall charge distribution .科学的研究の応用

Synthesis and Biological Activity

Anti-protozoal and Anti-cancer Properties : Novel oxadiazolyl pyrrolo triazole diones, closely related to the chemical structure of interest, have been synthesized and shown to possess significant anti-protozoal and cytotoxic activities. These compounds have been designed based on the principle of bioisosterism and have undergone in vitro testing to investigate their potential as anti-protozoal and anti-cancer agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Antibacterial and Antiviral Activities : Ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties have been synthesized and evaluated for their in vitro antibacterial and antiviral activities. These compounds exhibit promising antibacterial properties against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Additionally, their antiviral efficacy against HIV-1 has been tested, highlighting the diverse biological applications of these heterocyclic compounds (Szulczyk, Tomaszewski, Jóźwiak, Kozioł, Lis, Collu, Iuliano, & Struga, 2017).

Antibacterial Properties of Oxadiazole Derivatives : A study focusing on the synthesis and investigation of 1,3,4-oxadiazole thioether derivatives revealed their potent antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo). Among the synthesized compounds, specific derivatives showed superior inhibitory effects, demonstrating potential as effective antibacterial agents (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole' involves the reaction of an appropriate cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then reacted with ethyl chloroacetate to form the oxadiazole ring. The resulting compound is then reduced to the desired product using a suitable reducing agent.", "Starting Materials": [ "Cyclopentanone", "Hydrazine hydrate", "Ethyl chloroacetate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with hydrazine hydrate in the presence of acetic acid and water to form the corresponding hydrazone.", "Step 2: The hydrazone is then reacted with ethyl chloroacetate in the presence of sodium hydroxide to form the oxadiazole ring.", "Step 3: The resulting compound is then reduced using sodium borohydride in the presence of acetic acid and water to form the desired product." ] } | |

CAS番号 |

2138410-73-6 |

分子式 |

C11H17N3O |

分子量 |

207.27 g/mol |

IUPAC名 |

2-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-5-ethyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C11H17N3O/c1-2-9-13-14-10(15-9)11-5-3-4-8(11)6-12-7-11/h8,12H,2-7H2,1H3 |

InChIキー |

GJVAVBOMNKSZEY-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C(O1)C23CCCC2CNC3 |

正規SMILES |

CCC1=NN=C(O1)C23CCCC2CNC3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

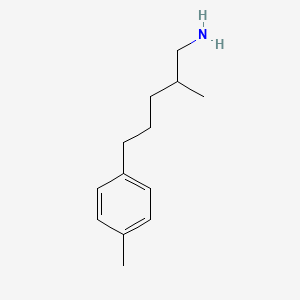

![ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2702905.png)

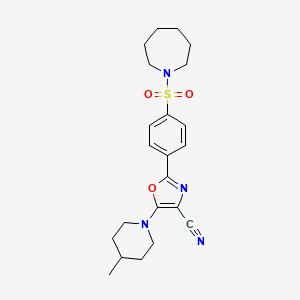

![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)

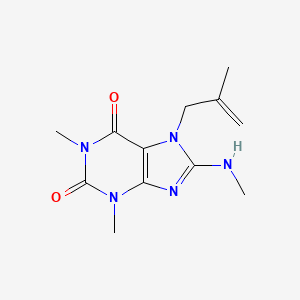

![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)

![N-(3-chlorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2702918.png)

![3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2702919.png)